5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI)
Description
5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) is a heterocyclic compound featuring an isoxazole ring fused to a carboxamide group, which is further substituted with a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines the electron-rich aromatic benzodioxin system with the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(10-3-4-13-18-10)14-8-1-2-9-11(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGZMQREQARBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the desired oxazole ring. One common method involves the use of 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) with lithium hydride as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl or aralkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Biological Activities
1. Enzyme Inhibition:
Research indicates that 5-Isoxazolecarboxamide can inhibit specific enzymes involved in various biochemical pathways. This inhibition can affect cellular processes and potentially lead to therapeutic applications in treating diseases such as cancer.
2. Cancer Research:
The compound has shown promise in modulating pathways associated with cancer progression. Studies suggest it may influence protein-protein interactions, particularly those involving mutant RAS proteins, which are implicated in several types of cancer. The ability to target these pathways makes it a candidate for further investigation in oncology.
3. Antimicrobial Properties:
Preliminary studies have indicated that compounds similar to 5-Isoxazolecarboxamide exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents.
Comparative Analysis with Related Compounds
To understand the unique properties of 5-Isoxazolecarboxamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2,4-Dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide | Isoxazole ring with dimethoxyphenyl substituent | Different phenyl substitution may affect receptor binding |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylisoxazole-3-carboxamide | Similar benzodioxin structure | Variation in methyl substitution on the isoxazole ring |
| 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid | Isoxazole carboxylic acid derivative | Acidic functional group alters solubility and reactivity |
This table illustrates how modifications around the core structure can lead to diverse biological activities and pharmacological profiles.
Case Studies and Research Findings
Several case studies have documented the applications of 5-Isoxazolecarboxamide:
Case Study 1: Cancer Treatment
A study explored the effects of 5-Isoxazolecarboxamide on cell lines with mutant RAS proteins. The results demonstrated a significant reduction in cell proliferation and an increase in apoptosis markers, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s unique structure allows it to bind to specific DNA sequences, thereby regulating gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Isoxazolecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activities.
Structural Analogues
2.1.1 Sulfonamide Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Synthesis: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ yields this sulfonamide. Precipitation at pH 2.0–3.0 affords brown-colored crystals . Key Difference: Replaces the isoxazolecarboxamide group with a sulfonamide, altering electronic properties and biological targets.
2.1.2 Isoxazolecarboxamide Analogues
- Relevance: Demonstrates how substituents on the carboxamide nitrogen influence solubility and target interactions .
2.1.3 Antihepatotoxic Flavones
- 3',4'(1",4"-dioxino)flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino)flavone (4g) Synthesis: Derived from silybin-inspired scaffolds with a 1,4-dioxane ring. Activity: Reduces SGOT, SGPT, and ALKP levels in hepatotoxic rats, comparable to silymarin . Key Difference: Flavone backbone replaces isoxazolecarboxamide, prioritizing antioxidant mechanisms over enzyme inhibition.
Biological Activity
5-Isoxazolecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-(9CI) is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of and a molecular weight of approximately 246.22 g/mol, this compound features an isoxazole ring and a benzodioxin moiety, which are significant in its biological interactions and therapeutic potential.
Biological Activity Overview
Research indicates that 5-Isoxazolecarboxamide exhibits various biological activities, primarily through its influence on enzyme inhibition and modulation of protein-protein interactions. The compound's structure allows it to interact with several biological pathways, making it a candidate for further pharmacological studies.
Key Biological Activities
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer-related pathways, particularly those associated with mutant RAS proteins . This inhibition can disrupt signaling pathways that promote tumor growth.
- Modulation of Protein Interactions : Studies suggest that 5-Isoxazolecarboxamide can affect protein-protein interactions, which is crucial in regulating various cellular processes.
Comparative Analysis with Related Compounds
To understand the unique properties of 5-Isoxazolecarboxamide, it is beneficial to compare it with structurally similar compounds. The following table highlights key differences and similarities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2,4-Dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide | Isoxazole ring with dimethoxyphenyl substituent | Different phenyl substitution may affect receptor binding |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylisoxazole-3-carboxamide | Similar benzodioxin structure | Variation in methyl substitution on the isoxazole ring |
| 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid | Isoxazole carboxylic acid derivative | Acidic functional group alters solubility and reactivity |
This comparison illustrates how modifications around the core structure can lead to diverse biological activities and pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-Isoxazolecarboxamide:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that 5-Isoxazolecarboxamide effectively inhibited the proliferation of cancer cells through the downregulation of mutant RAS signaling pathways. This suggests its potential as an anti-cancer agent.
- Enzymatic Activity : Another research effort focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways in cancer cells. The results indicated a significant reduction in enzymatic activity when treated with varying concentrations of 5-Isoxazolecarboxamide .
- Pharmacokinetic Studies : Pharmacokinetic evaluations have highlighted the compound's absorption and distribution characteristics in vivo, suggesting favorable properties for further development as a therapeutic agent.
Q & A
Q. How can researchers design robust SAR studies for 5-Isoxazolecarboxamide analogs?
- Methodology : Systematically vary substituents (e.g., electron-withdrawing groups on the benzodioxin ring) and correlate changes with activity. Use clustering algorithms (e.g., k-means) to group analogs by structural features. Pair with PCA to identify dominant physicochemical drivers (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
